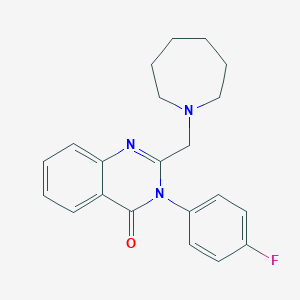![molecular formula C16H15ClN2O3 B289299 N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B289299.png)
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Mécanisme D'action
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the immune system. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been shown to have a high affinity for both receptors, which results in the activation of various signaling pathways. This activation leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation, modulate immune response, and improve cognitive function. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it easier to study and understand its pharmacological properties. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is also a highly potent compound, which allows for the use of lower doses in experiments. However, N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has several limitations, including its high lipophilicity, which makes it difficult to dissolve in aqueous solutions. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is also a Schedule I controlled substance, which requires special permits and licenses for its use in research.
Orientations Futures
There are several future directions for the study of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide. One area of research is the development of more selective agonists for CB1 and CB2 receptors. Another area of research is the investigation of the potential use of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide in the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative disorders. Additionally, the use of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide in combination with other compounds may have synergistic effects and may lead to the development of more effective therapies.
Méthodes De Synthèse
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is synthesized by the reaction of 4-chloro-2-nitrobenzoyl chloride with pyrrolidine followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with furfurylamine to yield N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide. The synthesis of N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various preclinical models. Its pharmacological properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, inflammation, anxiety, and neurodegenerative disorders. N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide has also been studied for its potential use in cancer therapy.
Propriétés
Formule moléculaire |
C16H15ClN2O3 |
|---|---|
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
N-[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-5-6-13(18-15(20)14-4-3-9-22-14)12(10-11)16(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20) |
Clé InChI |
PFTFTVJWPWQYIN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B289239.png)